molecular formula C16H17NO5S B3137058 N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 432004-28-9

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B3137058
CAS No.: 432004-28-9
M. Wt: 335.4 g/mol
InChI Key: SMXMNTDYRZRWTM-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide glycine derivative characterized by a glycine backbone substituted with two aromatic groups: a 2-methoxyphenyl moiety and a 4-methylphenylsulfonyl group. Key properties include:

  • CAS No.: 432004-28-9
  • Molecular formula: C₁₆H₁₇NO₅S
  • Molecular weight: 335.37 g/mol . Sulfonamides, as a class, are pharmacologically significant, with applications in antibacterial, anti-inflammatory, and antitumor therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-7-9-13(10-8-12)23(20,21)17(11-16(18)19)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMNTDYRZRWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432004-28-9
Record name N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves a multi-step process. One common method includes the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form N-(2-methoxyphenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    Reduction: Formation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfanyl]glycine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally related sulfonamide glycine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Commercial Status
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₅S 335.37 2-methoxyphenyl, 4-methylphenylsulfonyl 432004-28-9 Discontinued
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₇H₁₈ClNO₅S 383.84 3-chloro-4-methoxyphenyl, 4-methylphenylsulfonyl, methyl ester 425626-62-6 Available (ChemSpider ID: 863637)
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₄S 319.38 4-methylphenyl (both substituents) 351494-91-2 Unknown
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₃Cl₂NO₄S 374.24 2,3-dichlorophenyl, 4-methylphenylsulfonyl 884987-17-1 Discontinued
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine C₁₅H₁₅ClNO₆S 380.80 4-chlorophenyl, 3,4-dimethoxyphenylsulfonyl 713501-82-7 Available
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₆ClNO₄S 353.82 4-chloro-2-methylphenyl, 4-methylphenylsulfonyl 425414-88-6 Available (Pharmint)

Key Structural and Functional Differences

Electron-Donating Groups (OCH₃): Methoxy groups (e.g., target compound, ) increase solubility in polar solvents and may influence binding interactions in biological systems . Steric Effects: Bulkier substituents like phenoxy () or dimethoxyphenyl () may reduce conformational flexibility, impacting receptor binding.

Ester vs. Acid Derivatives :

  • Methyl or ethyl esters () are lipophilic precursors that can be hydrolyzed to carboxylic acids (e.g., describes saponification of ethyl ester 16a to acid 16b). The free carboxylic acid in the target compound enhances hydrogen-bonding capacity, critical for biological activity .

Biological Implications :

  • Sulfonamide glycines with chloro substituents (e.g., ) may exhibit enhanced antimicrobial activity due to increased membrane permeability .
  • The 2-methoxy group in the target compound could improve metabolic stability compared to para-substituted analogs (e.g., ) by reducing oxidative demethylation .

Pharmacological Potential

  • Antitumor Activity : Naphthalene-based sulfonamides () show promise as Nrf2 activators, which regulate oxidative stress responses in cancer cells .
  • Antibacterial Properties : Sulfonamide glycines with chloro and methoxy groups (e.g., ) may target bacterial dihydropteroate synthase, similar to traditional sulfa drugs .

Stability and Commercial Viability

  • Discontinued compounds (e.g., ) may face challenges in synthesis scalability or stability. For example, dichlorophenyl derivatives () could degrade under acidic conditions due to labile C–Cl bonds.

Biological Activity

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO5S
  • SMILES : CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC
  • InChIKey : SMXMNTDYRZRWTM-UHFFFAOYSA-N

The compound features a methoxy group and a sulfonamide moiety, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, suggesting potential use in treating inflammatory conditions. It appears to modulate pathways associated with pain and inflammation, making it relevant for conditions such as arthritis and other inflammatory disorders.
  • Interaction with Glutamate Receptors : Studies have shown that this compound can interact with metabotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity in the central nervous system. This interaction may influence neurological conditions and pain perception pathways.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Modulation : The sulfonamide group may interact with specific enzymes, leading to modulation of their activity. This can influence various biochemical pathways related to inflammation and pain.
  • Receptor Interaction : As noted, the compound's ability to bind to glutamate receptors suggests that it may alter neurotransmitter signaling, potentially providing insights into its use for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatorySignificant reduction in inflammatory markers in vitro.
Glutamate receptorInteraction confirmed via binding assays; potential effects on CNS.
Pain modulationEvidence from behavioral studies indicating reduced pain sensitivity.

Case Study Highlights

  • Anti-inflammatory Study :
    • A study examined the effects of this compound on cytokine production in macrophages. Results indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha) when treated with the compound, supporting its anti-inflammatory potential.
  • Neurological Impact Assessment :
    • In a behavioral model of neuropathic pain, administration of the compound resulted in decreased pain responses compared to control groups. This suggests that the compound may have applications in treating chronic pain conditions associated with nerve injury.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance reactivity .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C improves reaction efficiency compared to conventional heating .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate the product from by-products like unreacted glycine derivatives or sulfonamide intermediates .
    • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity using melting point analysis and NMR spectroscopy.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation requires:

  • Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., methoxyphenyl and methylphenyl groups) and confirm sulfonamide bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₁₆H₁₇NO₅S) and isotopic patterns.
  • X-ray Crystallography : Resolve stereoelectronic effects of the sulfonyl group and methoxy substituent .

Advanced Research Questions

Q. How do electronic effects of the 4-methylphenylsulfonyl group influence reactivity in acylation or nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Analysis : The sulfonyl group is electron-withdrawing, increasing the electrophilicity of the glycine nitrogen. Compare reactivity with analogs (e.g., phenylsulfonyl vs. methylsulfonyl) using Hammett constants or DFT calculations .
  • Experimental Design : Perform kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or thiols) to quantify reaction rates. Use UV-Vis spectroscopy or stopped-flow techniques to monitor intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of structurally related glycine derivatives?

  • Methodological Answer :

  • Data Reconciliation : Systematically compare assay conditions (e.g., cell lines, enzyme isoforms) across studies. For example, antimicrobial activity in E. coli vs. S. aureus may vary due to membrane permeability differences .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with nitro groups) and test against standardized targets. Use molecular docking to predict binding interactions with enzymes like cyclooxygenase or kinases .

Q. How can researchers design experiments to probe the antioxidant potential of this compound, given its sulfonamide and methoxyphenyl motifs?

  • Methodological Answer :

  • Assay Selection :
  • In Vitro : Measure ROS scavenging using DPPH or ABTS assays. Compare with reference antioxidants (e.g., ascorbic acid).
  • Cellular Models : Use H₂O₂-induced oxidative stress in HEK-293 or SH-SY5Y cells, quantifying viability via MTT assays.
  • Mechanistic Insight : Perform Western blotting to assess Nrf2 pathway activation, a common target of organosulfur antioxidants .

Methodological Considerations for Contradictory Data

  • Case Study : If one study reports high enzyme inhibition while another shows no activity:
    • Reproducibility Checks : Verify enzyme source (e.g., recombinant vs. tissue-extracted), buffer pH, and cofactor availability.
    • Advanced Modeling : Use molecular dynamics simulations to assess binding stability under varying pH or ionic strength .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 2
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

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